2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(m-tolyl)acetamide
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Overview
Description
2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(m-tolyl)acetamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(m-tolyl)acetamide typically involves multiple steps, starting from simpler precursor molecules. The key steps may include:
Formation of the dicyanovinyl group: This can be achieved through a Knoevenagel condensation reaction between malononitrile and an aldehyde.
Attachment of the dicyanovinyl group to the phenoxy ring: This step may involve a nucleophilic aromatic substitution reaction.
Introduction of the methoxy group: This can be done through methylation of a hydroxyl group on the phenoxy ring.
Formation of the acetamide linkage: This involves the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(m-tolyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the dicyanovinyl group or other parts of the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy ring or the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(m-tolyl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
2-(4-(2,2-Dicyanovinyl)-2-hydroxyphenoxy)-N-(m-tolyl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(p-tolyl)acetamide: Similar structure but with a different substitution pattern on the acetamide group.
Uniqueness
The uniqueness of 2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(m-tolyl)acetamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C20H17N3O3 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[4-(2,2-dicyanoethenyl)-2-methoxyphenoxy]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C20H17N3O3/c1-14-4-3-5-17(8-14)23-20(24)13-26-18-7-6-15(10-19(18)25-2)9-16(11-21)12-22/h3-10H,13H2,1-2H3,(H,23,24) |
InChI Key |
GOGOWBXNOATSHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)C=C(C#N)C#N)OC |
Origin of Product |
United States |
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